

Application Note: Quantification of (+)-Sesamolin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: (+)-Sesamolin

Cat. No.: B1680958

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **(+)-Sesamolin**, a key bioactive lignan found in sesame (*Sesamum indicum* L.). The described reversed-phase HPLC method is sensitive, and specific, and provides a reliable tool for quality control, stability testing, and pharmacokinetic analysis in research and industrial settings. The protocol covers instrumentation, sample preparation from sesame oil, and method validation parameters.

Introduction

(+)-Sesamolin is a major lignan present in sesame seeds and sesame oil, alongside sesamin. [1][2] These compounds are recognized for their significant physiological functions and antioxidant properties.[3] Accurate quantification of sesamolin is crucial for the standardization of sesame-based products, nutraceuticals, and for pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is one of the most widely used techniques for the separation and quantification of these lignans due to its high sensitivity and accuracy.[3] This document provides a detailed protocol for a reversed-phase HPLC method for determining the concentration of **(+)-Sesamolin**.

Experimental Instrumentation and Reagents

- Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
- Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.[4]
- Reagents:
 - **(+)-Sesamolin** analytical standard (>95% purity)
 - Methanol (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - n-Hexane (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Analytical Column	C18 Reversed-Phase (250 x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic Methanol:Water (70:30, v/v)[4]
Flow Rate	0.8 - 1.0 mL/min[4][5]
Column Temperature	30 °C[4]
Detection Wavelength	287 nm or 290 nm[4][5]
Injection Volume	10 - 20 μ L[4][5][6]
Run Time	Approximately 20-25 minutes[1][2][5]

Protocols

Preparation of Standard Solutions

- Stock Solution (e.g., 500 µg/mL): Accurately weigh 10 mg of **(+)-Sesamol** standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Working Standards: Perform serial dilutions of the stock solution with the mobile phase (Methanol:Water, 70:30) to prepare a series of calibration standards. A suggested concentration range is 25 to 150 µg/mL.[\[6\]](#)
- Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Sesame Oil)

- Weighing: Accurately weigh approximately 0.2 g of the sesame oil sample into a 10 mL centrifuge tube.[\[4\]](#)
- Extraction: Add 4 mL of methanol, vortex for 5 minutes, and sonicate for 5 minutes.[\[4\]](#)
- Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.[\[4\]](#)
- Collection: Carefully transfer the supernatant (methanol extract) to a 10 mL volumetric flask.
- Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, collecting the supernatant in the same volumetric flask.[\[4\]](#)
- Final Volume: Adjust the final volume to 10 mL with methanol.
- Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation and Performance

The described HPLC method has been validated for its performance and reliability. Key validation parameters are summarized below based on published data.

Linearity

The method demonstrates excellent linearity over the concentration range.

Analyte	Concentration Range	Correlation Coefficient (R ²)
(+)-Sesamolin	25 - 150 µg/mL	> 0.99[6]

Limits of Detection and Quantification

The sensitivity of the method is suitable for detecting trace amounts of sesamolin.

Parameter	Value	Reference
Limit of Quantification (LOQ)	150 µg/L (0.15 ng/µL)	[1][2]

Accuracy and Precision

The method provides high accuracy and reproducibility.

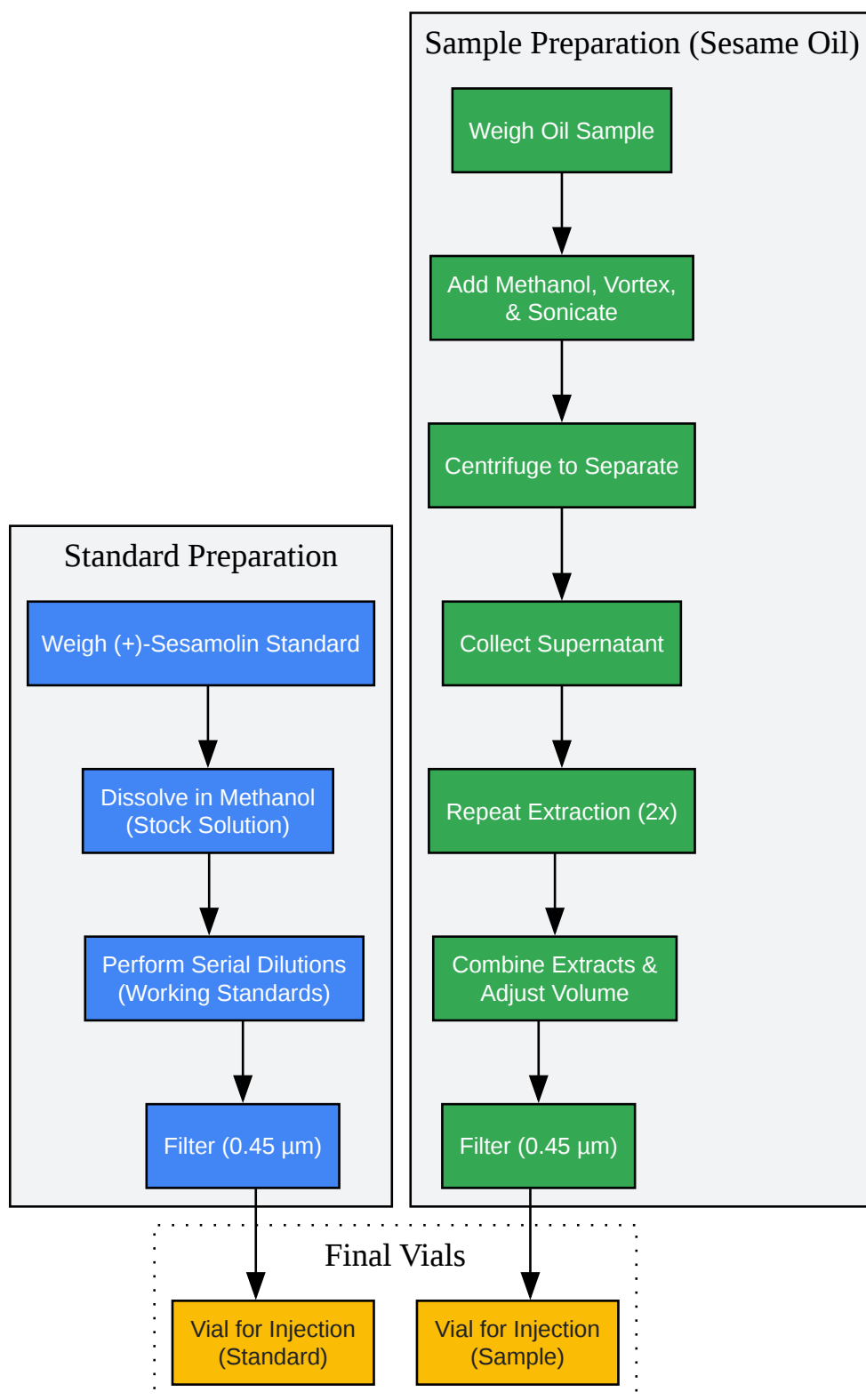
Parameter	Value	Reference
Recovery	97.3% - 99.3%	[7]
Precision (RSD%)	< 5.3%	[8]

Results

Under the specified chromatographic conditions, **(+)-Sesamolin** is well-separated from other lignans like sesamin. In a methanol:water (75:25) system, sesamolin typically elutes at approximately 6.5 minutes.[5] The exact retention time may vary depending on the specific column, system, and slight variations in the mobile phase composition. Quantification is performed by integrating the peak area of sesamolin in the sample chromatogram and calculating the concentration using the linear regression equation derived from the calibration curve.

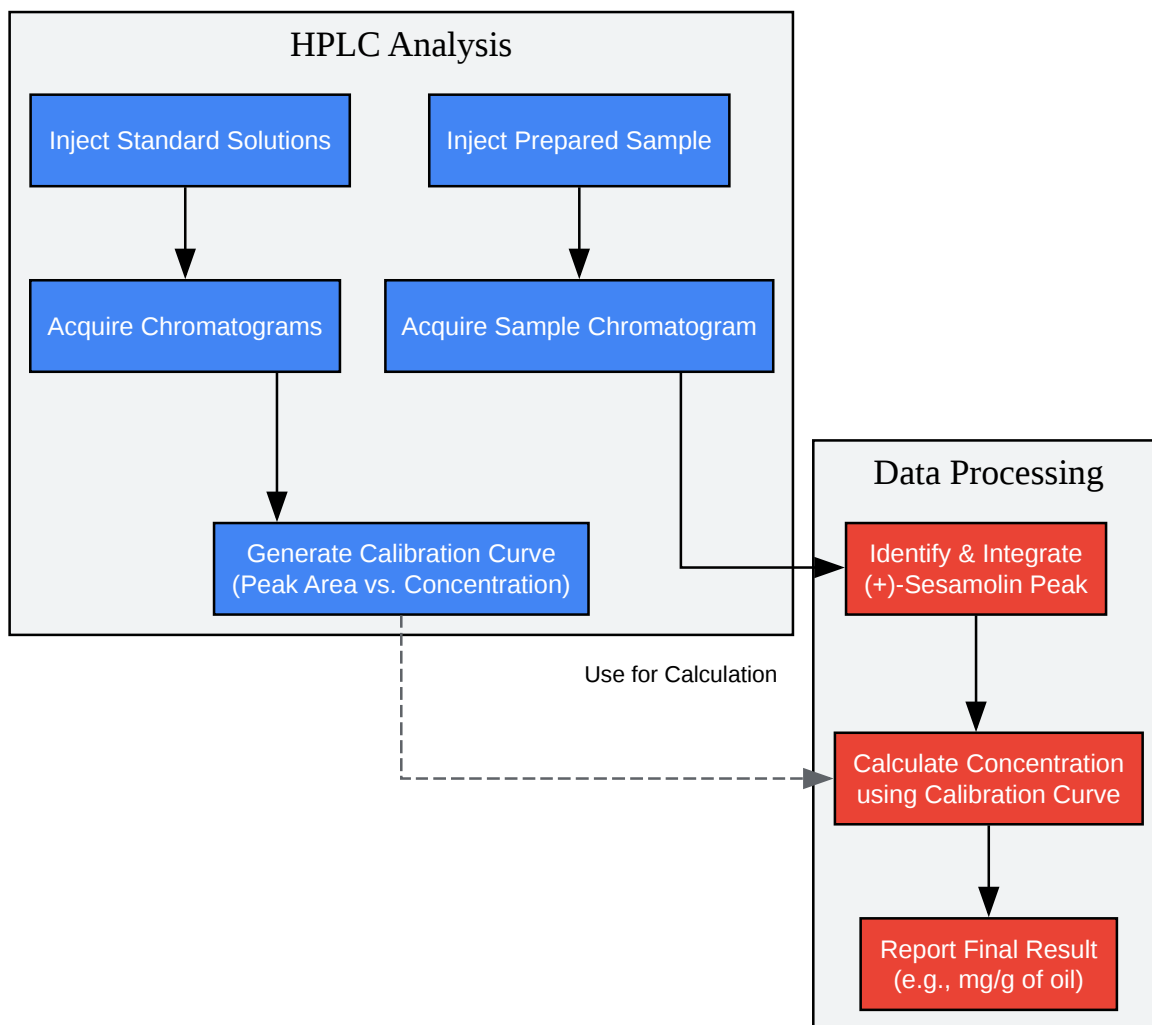
Visualization of Workflows

The following diagrams illustrate the key workflows for this analysis.



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Caption: Workflow for Standard and Sample Preparation.



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Caption: HPLC Analysis and Data Quantification Workflow.

Conclusion

The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the quantification of **(+)-Sesamolin** in sesame oil and other related matrices. The simple sample preparation and isocratic mobile phase allow for a straightforward and efficient analysis, making it highly suitable for routine quality control and research applications in the pharmaceutical and food science industries.

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